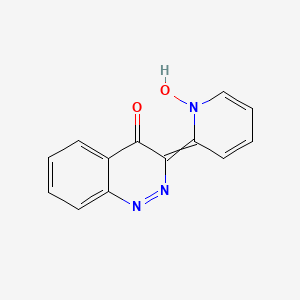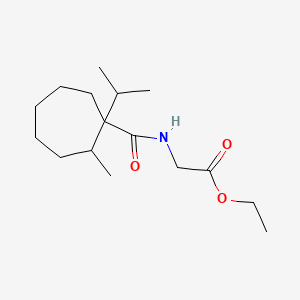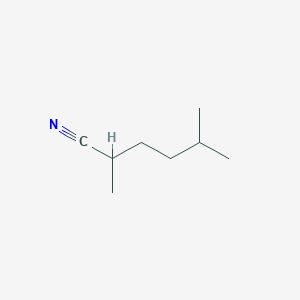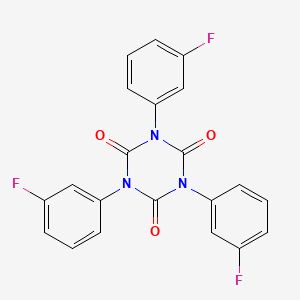
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a chlorine atom, a methylimino group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzothiophene precursor, followed by the introduction of the methylimino group through a condensation reaction. The hydroxyl group can be introduced via hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, derivatives of benzothiophenes have been investigated for their therapeutic potential. This compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol would depend on its specific applications. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dihydro-2-benzothiophene-1-ol: Lacks the methylimino group.
3-(Methylimino)-1,3-dihydro-2-benzothiophene-1-ol: Lacks the chlorine atom.
6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene: Lacks the hydroxyl group.
Uniqueness
(3Z)-6-Chloro-3-(methylimino)-1,3-dihydro-2-benzothiophene-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
60253-32-9 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
6-chloro-3-methylimino-1H-2-benzothiophen-1-ol |
InChI |
InChI=1S/C9H8ClNOS/c1-11-8-6-3-2-5(10)4-7(6)9(12)13-8/h2-4,9,12H,1H3 |
InChI Key |
ZYWAUBQTGZQNKY-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(C=C(C=C2)Cl)C(S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


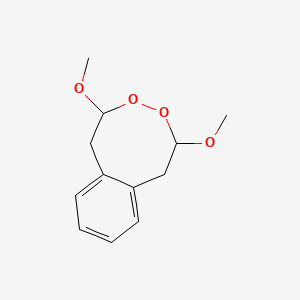

![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
